molecular formula C15H13IO4 B580811 Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate CAS No. 471248-25-6

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate

Cat. No.: B580811
CAS No.: 471248-25-6
M. Wt: 384.169
InChI Key: ISXBRCRUXPNHMS-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate is an organic compound with a complex structure that includes a hydroxyphenoxy group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the hydroxyphenoxy intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the hydroxyphenoxy group.

    Iodination: The hydroxyphenoxy intermediate is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide.

    Esterification: The final step involves the esterification of the iodinated intermediate with methyl acetate in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The iodophenyl group can be reduced to form a phenyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenoxy)acetate
  • Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-(4-(4-hydroxyphenoxy)-3-iodophenyl)acetate is unique due to the presence of both a hydroxyphenoxy group and an iodophenyl group. This combination imparts specific chemical and biological properties that are not found in similar compounds. The iodine atom, in particular, can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

methyl 2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO4/c1-19-15(18)9-10-2-7-14(13(16)8-10)20-12-5-3-11(17)4-6-12/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXBRCRUXPNHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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